molecular formula C19H23N3O2S B13106019 2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- CAS No. 919108-17-1

2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-

Cat. No.: B13106019
CAS No.: 919108-17-1
M. Wt: 357.5 g/mol
InChI Key: GSKMGAGLJIMSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- is a synthetic compound belonging to the indazole class, characterized by its unique molecular structure and potential biological activities. This compound is notable for its diverse applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory research.

  • Molecular Formula : C19H23N3O2S
  • Molecular Weight : 357.5 g/mol
  • CAS Number : 919108-17-1
  • IUPAC Name : 3-ethoxy-2-propyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

The compound features an indazole ring system, a carboxamide functional group, and ethoxy and thiophenyl substituents, which may enhance its biological activity compared to other indazole derivatives.

Biological Activity Overview

Indazole derivatives, including 2H-Indazole-6-carboxamide, have been studied for their potential as:

  • Antimicrobial agents : Effective against various protozoa and bacteria.
  • Anti-inflammatory agents : Potential to modulate inflammatory responses.

Antimicrobial Activity

Research has demonstrated that indazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several indazole compounds against intestinal and vaginal pathogens, including Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and bacterial strains like Escherichia coli and Salmonella enterica.

Key Findings:

  • Antiprotozoal Activity : The synthesized compounds showed enhanced activity compared to metronidazole. Compound 18 was reported to be 12.8 times more active than metronidazole against G. intestinalis.
  • Bacterial Inhibition : Compounds demonstrated growth inhibition against both Candida albicans and Candida glabrata, with some derivatives showing superior efficacy compared to traditional treatments .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of selected indazole derivatives in comparison with reference drugs:

CompoundTarget PathogenIC50 (µM)Reference DrugRelative Activity
Compound 18G. intestinalis0.78Metronidazole12.8x more active
Compound 23C. albicans1.5FluconazoleHigher than fluconazole
Compound 10T. vaginalis0.95MetronidazoleComparable

The proposed mechanism of action for the antimicrobial effects of indazole derivatives involves:

  • Inhibition of key metabolic pathways in protozoa and bacteria.
  • Modulation of inflammatory mediators , such as cyclooxygenase (COX) enzymes, which are often upregulated during infections .

Case Studies

Several studies have focused on the synthesis and evaluation of various indazole derivatives:

  • Study on Antiprotozoal Activity :
    • A series of indazole derivatives were synthesized and tested against multiple pathogens.
    • Results indicated that modifications in the substituents significantly impacted the biological activity, with specific groups enhancing potency against protozoa and fungi.
  • Inflammation Modulation Study :
    • Research indicated that certain indazoles could reduce COX-2 expression in infected tissues, suggesting a dual role in infection control and inflammation reduction .

Scientific Research Applications

Overview

2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]- is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in cancer research and other therapeutic areas.

Kinase Inhibition

The compound has been identified as a potent inhibitor of several protein kinases, which are crucial in regulating cellular functions such as growth and metabolism. Notably, it has shown efficacy against:

  • Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 is linked to potential therapeutic effects in conditions like Alzheimer's disease and diabetes.
  • Janus Kinases (JAK) : Targeting JAKs has implications for treating autoimmune diseases and certain cancers.
  • Rho Kinase (ROCK) : Inhibition may aid in managing cardiovascular diseases due to its role in vascular smooth muscle contraction.

The ability of this compound to inhibit these kinases suggests its potential use in developing treatments for various diseases, including cancer and metabolic disorders .

Cancer Immunotherapy

Recent studies have explored the compound's role as an antagonist of the prostanoid EP4 receptor, which is implicated in colorectal cancer. Research indicates that the compound can enhance antitumor immune responses by:

  • Inhibiting Immunosuppressive Pathways : It significantly reduces the expression of genes associated with immunosuppression in macrophages.
  • Enhancing CD8+ T Cell Activity : Oral administration has been shown to impair tumor growth by promoting cytotoxic T cell-mediated immunity, demonstrating its promise as a candidate for immunotherapeutic strategies .

Case Study 1: Colorectal Cancer

A study published in May 2023 highlighted the discovery of derivatives of 2H-Indazole-6-carboxamide that act as novel EP4 antagonists. These compounds were tested in syngeneic colon cancer models and demonstrated:

  • Single-Nanomolar Antagonistic Activity : This indicates a high potency in blocking the EP4 receptor.
  • Combination Therapy Efficacy : When used alongside anti-PD-1 antibodies, these compounds showed enhanced therapeutic effects compared to monotherapy .

Case Study 2: Kinase Inhibition Profile

In another investigation focusing on the kinase inhibition properties of indazole derivatives, it was found that modifications to the indazole structure could significantly alter potency against specific kinases. The study emphasized:

  • Structure-Activity Relationship (SAR) Analysis : This analysis revealed that certain substitutions on the indazole core could optimize binding affinity and selectivity for targeted kinases.
  • Potential Clinical Applications : The findings suggest that further development could lead to effective treatments for cancers driven by aberrant kinase activity .

Properties

CAS No.

919108-17-1

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

3-ethoxy-2-propyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-3-11-22-19(24-4-2)16-8-7-14(13-17(16)21-22)18(23)20-10-9-15-6-5-12-25-15/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,20,23)

InChI Key

GSKMGAGLJIMSNR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.